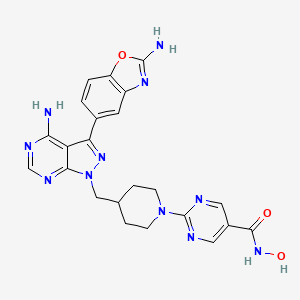
mTOR/HDAC-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mTOR/HDAC-IN-1 is a compound that acts as a dual inhibitor of the mechanistic target of rapamycin (mTOR) and histone deacetylase (HDAC). It has shown potential in cancer research due to its ability to inhibit both mTOR and HDAC pathways, which are crucial in cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mTOR/HDAC-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are often proprietary and detailed in scientific literature .
Industrial Production Methods
Industrial production methods for this compound are not widely published. it typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
mTOR/HDAC-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may yield alcohols .
Scientific Research Applications
mTOR/HDAC-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
mTOR/HDAC-IN-1 exerts its effects by inhibiting both mTOR and HDAC pathways. The mTOR pathway is involved in cell growth, proliferation, and survival, while the HDAC pathway regulates gene expression through histone modification. By inhibiting these pathways, this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells .
Comparison with Similar Compounds
Similar Compounds
INK128: An mTOR inhibitor that has shown synergistic effects when combined with HDAC inhibitors.
Vorinostat: An HDAC inhibitor used in combination with mTOR inhibitors for cancer treatment.
Uniqueness
mTOR/HDAC-IN-1 is unique due to its dual inhibition of both mTOR and HDAC pathways, making it a potent compound for cancer research and therapy. Its ability to target multiple pathways simultaneously provides a comprehensive approach to inhibiting cancer cell growth and survival .
Properties
Molecular Formula |
C23H23N11O3 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
2-[4-[[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]piperidin-1-yl]-N-hydroxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H23N11O3/c24-19-17-18(13-1-2-16-15(7-13)30-22(25)37-16)31-34(20(17)29-11-28-19)10-12-3-5-33(6-4-12)23-26-8-14(9-27-23)21(35)32-36/h1-2,7-9,11-12,36H,3-6,10H2,(H2,25,30)(H,32,35)(H2,24,28,29) |
InChI Key |
VPTVCYOEECUFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN2C3=NC=NC(=C3C(=N2)C4=CC5=C(C=C4)OC(=N5)N)N)C6=NC=C(C=N6)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


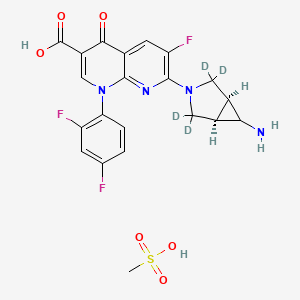
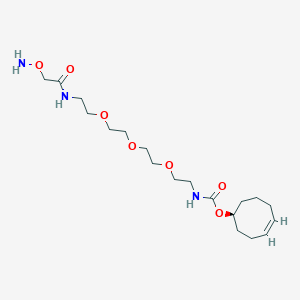
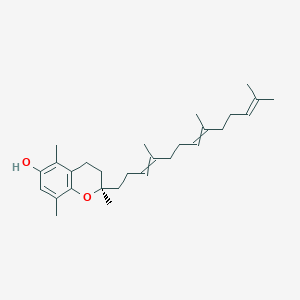
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
![2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide](/img/structure/B12426702.png)
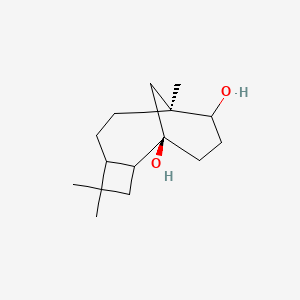
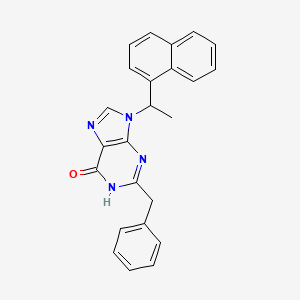

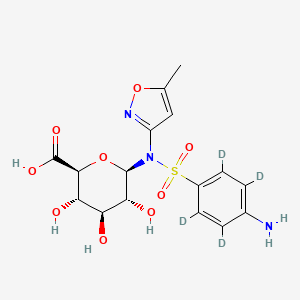
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
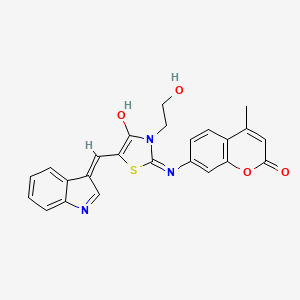
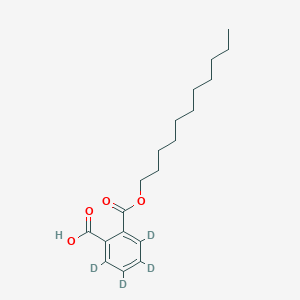
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
